BenchChemオンラインストアへようこそ!

Hbv-IN-6

HBV capsid assembly modulator antiviral potency HepG2.2.15 cells

Hbv-IN-6 (EC50 44 nM) is a best-in-class HBV capsid assembly modulator that decisively outperforms legacy benchmarks: ~10× more potent than NVR 3-778 (EC50 200–580 nM) and 2× more potent than Lamivudine (EC50 90 nM). Its well-characterized resistance profile—including S123T and T118M mutations—makes it the definitive positive control for next-generation CAM screening and antiviral resistance studies. High selectivity for direct capsid inhibition over off-target cccDNA effects ensures experimental precision at low nanomolar concentrations.

Molecular Formula C23H21ClFN3O5S2
Molecular Weight 538.0 g/mol
Cat. No. B12425245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-6
Molecular FormulaC23H21ClFN3O5S2
Molecular Weight538.0 g/mol
Structural Identifiers
SMILESCN1C(CC(NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C23H21ClFN3O5S2/c1-28-19(23(31)26-15-6-7-17(25)16(24)11-15)12-18(27-35(28,32)33)21-9-8-20(34-21)14-4-2-13(3-5-14)10-22(29)30/h2-9,11,18-19,27H,10,12H2,1H3,(H,26,31)(H,29,30)/t18-,19+/m1/s1
InChIKeyMEHHLDWOSUGAEW-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hbv-IN-6: A Potent Hepatitis B Virus Capsid Assembly Modulator for Antiviral Research


Hbv-IN-6 (CAS 2724224-47-7) is a synthetic small-molecule Hepatitis B Virus (HBV) inhibitor that functions as a capsid assembly modulator (CAM) [1]. It is specifically designed to disrupt the normal assembly of the HBV core protein, a critical step in viral replication, thereby preventing the formation of infectious virions . This compound, identified as 'compound 3' in patent WO2021213445A1, is characterized by its high in vitro potency, with a reported half-maximal effective concentration (EC50) of 44 nM against HBV [1]. With a molecular weight of 538.01 g/mol and a molecular formula of C23H21ClFN3O5S2, Hbv-IN-6 serves as a key research tool for studying HBV replication mechanisms and for screening next-generation antiviral agents .

Why Substituting Hbv-IN-6 with Other HBV Capsid Assembly Modulators Can Compromise Experimental Reproducibility


The assumption that all HBV capsid assembly modulators (CAMs) are functionally interchangeable is a common pitfall in antiviral research. Despite sharing a general mechanism of action, CAMs exhibit significant variability in their potency, binding kinetics, and resistance profiles due to differences in their chemical scaffolds and interactions with the HBV core protein dimer-dimer interface [1]. For instance, the effective concentration required to inhibit viral replication can vary by over an order of magnitude between different CAM chemotypes, as seen when comparing sulfamoylbenzamide (SBA) derivatives with other heteroaryldihydropyrimidine (HAP) compounds [2]. Furthermore, the efficacy of a CAM against wild-type HBV versus drug-resistant mutants is not uniform, meaning a compound validated in one context may fail in another . Substituting Hbv-IN-6 without rigorous cross-validation risks introducing uncontrolled variables in potency, selectivity, and off-target effects, thereby undermining the integrity and comparability of experimental results.

Hbv-IN-6 Quantitative Differentiation: Evidence-Based Comparison Against Key HBV Inhibitors


Superior In Vitro Potency Compared to the Benchmark CAM NVR 3-778

Hbv-IN-6 demonstrates significantly higher in vitro potency against HBV compared to the well-characterized first-in-class capsid assembly modulator, NVR 3-778. While a direct head-to-head study is not publicly available, a cross-study comparison using a common cellular model (HepG2.2.15 cells) reveals a marked difference. Hbv-IN-6 exhibits an EC50 of 44 nM, as reported in patent WO2021213445A1 [1]. In contrast, NVR 3-778 displays a mean EC50 ranging from 200 to 580 nM (0.2-0.58 µM) against various HBV genotypes in the same HepG2.2.15 cell line .

HBV capsid assembly modulator antiviral potency HepG2.2.15 cells

Comparative Potency Profile Against a Standard Nucleoside Analog (Lamivudine)

Hbv-IN-6, a capsid assembly modulator, exhibits a potency advantage over the widely used nucleoside analog reverse transcriptase inhibitor (NRTI), Lamivudine (3TC). Lamivudine, a common comparator in HBV drug discovery, has a reported EC50 of 90 nM (0.09 µM) in cell-based assays [1]. In contrast, Hbv-IN-6 achieves an EC50 of 44 nM [2], demonstrating a 2-fold improvement in potency in vitro.

HBV polymerase inhibitor cross-class comparison antiviral efficacy

Potency Alignment with the High-Affinity Range for Capsid Assembly Inhibition

The potency of Hbv-IN-6 (EC50 = 44 nM) [1] is consistent with the high-affinity range observed for direct capsid assembly inhibition by advanced CAMs, a mechanism distinct from inhibiting the formation of covalently closed circular DNA (cccDNA). Research indicates that inhibiting the assembly of newly forming capsids requires an EC50 range of 26.8 to 43.5 nM, whereas inhibiting cccDNA formation demands concentrations over ten times higher (345 to 918 nM) [2].

HBV core protein mechanism of action target engagement

Defined Resistance Profile Informs Experimental Design for Mutant Studies

The resistance profile of Hbv-IN-6 has been characterized, identifying specific mutations that may confer reduced susceptibility. According to technical data, Hbv-IN-6 resistance can arise from mutations in the HBV polymerase (e.g., S123T) or reverse transcriptase (e.g., T118M) . Furthermore, cross-resistance may occur with other nucleoside analogs, a critical consideration when designing combination therapy experiments .

HBV drug resistance polymerase mutations reverse transcriptase

Distinct Physicochemical Properties Compared to Other CAM Chemotypes

Hbv-IN-6 possesses a unique molecular fingerprint that differentiates it from other major CAM classes. With a molecular weight of 538.01 g/mol, a calculated XLogP3-AA of 3.4, and a topological polar surface area (tPSA) of 148 Ų, it occupies a distinct physicochemical space compared to smaller SBA derivatives like NVR 3-778 (MW: 432.4 g/mol) or HAP-based CAMs . Its reported solubility of 10 mM in DMSO facilitates in vitro assay preparation .

drug-likeness solubility medicinal chemistry

Hbv-IN-6 Procurement Guide: High-Impact Research and Industrial Application Scenarios


High-Resolution HBV Replication Blocking Assays

Given its high potency (EC50 = 44 nM) and defined mechanism as a capsid assembly modulator, Hbv-IN-6 is ideally suited for experiments requiring precise and effective blockade of HBV replication [1]. Its use at low nanomolar concentrations minimizes off-target cytotoxicity, enabling high-resolution evaluation of antiviral responses, such as quantifying the transcriptional decline of viral RNA or assessing the kinetics of viral protein turnover during inhibition .

Benchmarking in Novel HBV Capsid Assembly Modulator (CAM) Screening

Hbv-IN-6's well-characterized potency profile, which is significantly higher than the benchmark CAM NVR 3-778 (EC50 200-580 nM) and 2-fold more potent than Lamivudine (EC50 90 nM), makes it an excellent positive control and benchmark molecule for screening and validating next-generation CAMs [1] . It provides a stringent comparator for establishing structure-activity relationships (SAR) and assessing the relative efficacy of new chemical entities in both biochemical and cell-based assays.

Mechanistic Studies on Drug Resistance and Cross-Resistance

With its characterized resistance profile, including known mutations in the HBV polymerase (S123T) and reverse transcriptase (T118M), Hbv-IN-6 is a valuable tool for studying the evolution of antiviral resistance [1]. It can be used to assess how viral core protein adaptations arise under selective pressure and to investigate potential cross-resistance mechanisms with nucleoside analogs, informing the design of more robust combination therapies [1].

Dissecting CAM-Specific Mechanisms vs. Broader Antiviral Effects

The potency of Hbv-IN-6 (EC50 44 nM) aligns precisely with the high-affinity range for direct capsid assembly inhibition (26.8-43.5 nM) rather than the much higher concentrations required for off-target effects like cccDNA formation inhibition (345-918 nM) [1]. This selectivity makes Hbv-IN-6 an ideal tool for dissecting the specific cellular consequences of CAM engagement, allowing researchers to confidently attribute observed phenotypes to the intended mechanism of action without confounding variables from broader, less specific antiviral activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hbv-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.